molecular formula C14H11BrN2O4 B7470144 N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide

N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B7470144
M. Wt: 351.15 g/mol
InChI Key: LMLMAWJUAAOAIN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 2-bromophenol, undergoes nitration to introduce a nitro group at the ortho position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: The nitrated product is then subjected to acylation with chloroacetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.

    Coupling Reaction: Finally, the acetamide derivative is coupled with 2-nitrophenol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups or to form quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia, potassium thiolate in ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: Formation of N-(2-bromophenyl)-2-(2-aminophenoxy)acetamide.

    Substitution: Formation of N-(2-substituted phenyl)-2-(2-nitrophenoxy)acetamide derivatives.

    Oxidation: Formation of quinone derivatives or phenolic compounds.

Scientific Research Applications

N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(2-iodophenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its chlorine, fluorine, and iodine analogs. The bromine atom’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLMAWJUAAOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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